6-(Trifluoromethyl)benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTKWOCMRLNRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Fluoro-4-(trifluoromethyl)benzaldehyde
A widely cited method involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate under basic conditions. The procedure, adapted from Patent WO2018/122232, proceeds as follows:
Reagents :
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde (1 equiv)
- Ethyl thioglycolate (1.2 equiv)
- Potassium carbonate (1.1 equiv)
- Anhydrous dimethylformamide (DMF)
Procedure :
- The aldehyde, ethyl thioglycolate, and potassium carbonate are combined in DMF under nitrogen.
- The mixture is stirred at 60°C for 2 hours, enabling nucleophilic aromatic substitution (SNAr) at the ortho-fluoro position.
- Cyclization occurs spontaneously, forming the benzothiophene core.
- The product is extracted with diethyl ether, dried over sodium sulfate, and recrystallized from methanol.
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group activates the aromatic ring for SNAr, while the thiolate anion attacks the fluorinated carbon, leading to cyclization.
Alternative Aryne-Mediated Cyclization
A one-step aryne annulation strategy, reported by RSC Advances, bypasses prefunctionalized aldehydes. This method employs:
Reagents :
- 4-Chloro-3-(4-tolyl)benzo[b]thiophene S-oxide
- Trifluoroacetic anhydride (1.5 equiv)
- Boron trifluoride diethyl etherate (BF3·OEt2)
Procedure :
- The S-oxide substrate is treated with trifluoroacetic anhydride at –40°C.
- BF3·OEt2 catalyzes aryne formation, which undergoes [2+2] cycloaddition with in situ-generated thioketenes.
- The product is purified via preparative thin-layer chromatography (TLC).
Advantages :
- Avoids harsh SNAr conditions.
- Tolerates electron-deficient aryl groups.
Hydrolysis of Ester to Carboxylic Acid
The ester intermediate is hydrolyzed to 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, a critical step for amide formation.
Reagents :
- Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Sodium hydroxide (2 equiv)
- Hydrochloric acid (for acidification)
Procedure :
- The ester is dissolved in ethanol and treated with aqueous NaOH at room temperature for 12 hours.
- The mixture is acidified with HCl, precipitating the carboxylic acid.
- The solid is filtered, washed with water, and dried.
Amidation of Carboxylic Acid
Classical Coupling Reagents
The carboxylic acid is converted to the carboxamide using carbodiimide-based reagents:
Reagents :
- 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
- N,N’-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Ammonium chloride or primary amines
Procedure :
- The acid is activated with DCC and DMAP in dichloromethane.
- Ammonia or an amine is added, forming the carboxamide.
- The product is purified via silica gel chromatography.
Microwave-Assisted Amidation
Recent protocols utilize microwave irradiation to accelerate coupling:
Conditions :
- 150°C, 20 minutes
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as activator
Alternative Routes
Direct Aminolysis of Esters
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate reacts with concentrated ammonium hydroxide under reflux, yielding the carboxamide without isolating the carboxylic acid.
Yield : 60–65%.
Enzymatic Catalysis
Lipase-catalyzed amidation in non-aqueous media offers an eco-friendly alternative:
Conditions :
- Candida antarctica lipase B (CAL-B)
- Tert-butanol, 50°C
Analytical Characterization
NMR Data :
- 1H NMR (CDCl3) : δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 6.30 (br s, 2H, NH2).
- 19F NMR : δ –62.5 (CF3).
HPLC Purity : >98% (C18 column, MeCN/H2O 70:30).
Applications and Derivatives
This compound serves as a precursor to RORγt modulators and kinase inhibitors. Its trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Biological Activity :
The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that it can inhibit specific enzymes and modulate cellular processes, which is crucial for drug development targeting various diseases.
Mechanism of Action :
The trifluoromethyl group enhances the compound's lipophilicity, improving its binding affinity to proteins and other biological macromolecules. This interaction is vital for its therapeutic effects, as it influences gene expression related to oxidative stress and apoptosis .
Material Science
Organic Electronics :
6-(Trifluoromethyl)benzothiophene-2-carboxamide plays a role in the development of organic semiconductors. Its electronic properties are beneficial in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's stability and conductivity make it an attractive candidate for these applications.
Corrosion Inhibition :
Thiophene derivatives, including this compound, have been studied for their potential as corrosion inhibitors. Their ability to form protective films on metal surfaces can enhance the longevity and durability of materials used in industrial applications.
Synthetic Applications
Building Block in Organic Synthesis :
The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with tailored properties for specific applications in medicinal chemistry .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for cancer therapeutics .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of this compound showed promising results against several bacterial strains. The mechanism involved disruption of bacterial cell membranes, highlighting its potential for developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimalarial Activity
- 6-TFM-BTA vs. 3-Chloro-6-Methyl Analogs :
A 2017 study synthesized 35 benzothiophene-2-carboxamide derivatives, identifying 6-TFM-BTA as a lead compound with potent activity against Plasmodium falciparum (IC₅₀: 0.12 μM). In contrast, analogs like 3-chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-benzothiophene-2-carboxamide (CAS 5701-83-7) showed reduced potency (IC₅₀: >1 μM), likely due to steric hindrance from the 3-chloro substituent impeding target binding .
Antimycobacterial Activity
- 6-TFM-BTA vs. Indolecarboxamide Analogs: In a 2020 study, replacing the indole ring in indole-2-carboxamides with a benzothiophene scaffold (6-TFM-BTA) improved activity against Mycobacterium tuberculosis. The 6-CF₃ analog (MIC₉₀: 0.04 μM) outperformed non-CF₃ derivatives (MIC₉₀: >1 μM), highlighting the critical role of the electron-withdrawing trifluoromethyl group in enhancing target affinity .
Physicochemical and Pharmacokinetic Properties
The trifluoromethyl group in 6-TFM-BTA improves lipophilicity (LogP: 1.643) and metabolic resistance compared to non-CF₃ analogs. However, its low solubility necessitates prodrug strategies, such as esterification (e.g., methyl esters) .
Key Research Findings
Trifluoromethyl Superiority : The 6-CF₃ substituent consistently enhances potency across therapeutic areas, attributed to its electron-withdrawing effects and resistance to oxidative metabolism .
Toxicity Profile : 6-TFM-BTA exhibits lower cytotoxicity (CC₅₀: >50 μM) compared to 3-chloro analogs (CC₅₀: ~10 μM), making it a safer candidate .
SAR Insights :
- Position 2 : Carboxamide is essential for target binding; replacement with esters or ethers abolishes activity.
- Position 6 : CF₃ > Cl > CH₃ in potency rankings.
- Position 3 : Substituents here often reduce activity due to steric clashes .
Biological Activity
6-(Trifluoromethyl)benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core with a trifluoromethyl group and a carboxamide functional group, contributing to its distinct chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit various enzymes and modulate cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several key enzymes involved in inflammatory processes and disease states. For example, it has been noted for its potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.
Biological Activity Data
| Activity | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| COX-1 Inhibition | 29.2 | Cyclooxygenase-1 |
| COX-2 Inhibition | 6.0 | Cyclooxygenase-2 |
| 5-LOX Inhibition | 6.6 | 5-Lipoxygenase |
These values suggest that this compound is a potent inhibitor of these enzymes, which could lead to significant anti-inflammatory effects in vivo .
Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of thiophene derivatives, this compound was administered in an animal model of inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro assays showed that it could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Notably, it demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for 6-(Trifluoromethyl)benzothiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the benzothiophene core via halogenation or trifluoromethylation. For example, Suzuki-Miyaura coupling or nucleophilic substitution reactions can introduce the trifluoromethyl group at the 6-position . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent systems (e.g., THF or DCM) to enhance yield . Purification often employs reverse-phase HPLC with methanol-water gradients .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store under inert conditions (argon or nitrogen) at –20°C to prevent hydrolysis of the carboxamide group. Stability studies suggest monitoring degradation via accelerated thermal testing (e.g., 40°C for 48 hours) and analyzing by HPLC .
Advanced Research Questions
Q. How does the trifluoromethyl group at the 6-position influence electronic properties and reactivity in downstream derivatization?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 3-position of the benzothiophene core. Computational studies (DFT) can predict charge distribution, while experimental validation involves regioselective bromination or amination reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-response profiling : Use standardized assays (e.g., IC in cancer cell lines) with positive controls.
- Structural analogs : Compare activity of derivatives with/without the trifluoromethyl group to isolate its contribution .
- Target validation : Employ siRNA knockdowns or CRISPR to confirm involvement of suspected targets like MAP kinase 1 .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Docking simulations : Use software like AutoDock to predict binding affinities to targets (e.g., enzymes or receptors).
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
- QSAR analysis : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
